

# A Head-to-Head Battle of Tablet Fillers: MICROCEL® MC-102 vs. Lactose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MC12	
Cat. No.:	B15567640	Get Quote

In the realm of oral solid dosage form development, the selection of appropriate excipients is paramount to ensuring the final product's quality, efficacy, and manufacturability. Among the most critical of these are tablet fillers, which provide the necessary bulk to formulations with potent, low-dose active pharmaceutical ingredients (APIs). This guide presents a comparative study of two widely used tablet fillers: MICROCEL® MC-102, a grade of microcrystalline cellulose (MCC), and lactose. This analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in making informed decisions for their tablet formulations.

## **Executive Summary**

Microcrystalline cellulose, particularly grades like MICROCEL® MC-102, is renowned for its excellent compressibility and binding properties, which contribute to robust tablets with low friability.[1] It also functions as a disintegrant, facilitating the rapid breakdown of the tablet upon ingestion.[2] Lactose, a versatile and cost-effective excipient, is available in various grades, with spray-dried lactose being a common choice for direct compression due to its good flowability and compressibility.[3][4]

Experimental evidence suggests that while both fillers are suitable for direct compression, they impart distinct characteristics to the final tablet. Formulations with a higher proportion of microcrystalline cellulose tend to exhibit greater hardness and lower friability.[5] Conversely, the water-soluble nature of lactose can lead to faster drug dissolution. The optimal choice between



MICROCEL® MC-102 and lactose will ultimately depend on the specific requirements of the API and the desired final tablet attributes.

## **Data Presentation: Performance Comparison**

The following tables summarize the quantitative data from a study that evaluated the impact of different ratios of microcrystalline cellulose (MCC) and lactose on the physical properties of paracetamol tablets.

Filler Composition (MCC:Lactose)	Mean Tensile Strength (MNm <sup>-2</sup> )	Friability (%)	Disintegration Time (min)
100% Lactose	1.50	0.16	3.67
25:75	1.05	0.14	6.49
50:50	1.28	0.09	10.26
75:25	1.90	0.04	10.84
100% MCC (Proxy for MICROCEL® MC-102)	3.37	0.01	4.76

Table 1: Mechanical Properties of Tablets with Varying Filler Compositions.

Filler Composition (MCC:Lactose)	Time to 50% Drug Release (t <sub>50</sub> , min)	Time to 80% Drug Release (t <sub>80</sub> , min)
100% Lactose	-	-
25:75	-	-
50:50	47.5	-
75:25	30.2	50.0
100% MCC (Proxy for MICROCEL® MC-102)	39.0	-



Table 2: Dissolution Characteristics of Tablets with Varying Filler Compositions.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the comparative data.

#### **Tablet Hardness Test**

The tablet hardness, or breaking force, is a measure of the mechanical strength of a tablet.

- · Apparatus: A calibrated tablet hardness tester.
- Procedure:
  - Place a single tablet diametrically between the two platens of the tester.
  - Initiate the test, causing one platen to move and apply a compressive force to the tablet.
  - The force required to fracture the tablet is recorded.
  - Repeat the measurement for a statistically relevant number of tablets (typically 10) and calculate the average hardness.

## **Tablet Friability Test**

This test is designed to evaluate the ability of uncoated tablets to withstand abrasion during packaging, handling, and transportation.

- Apparatus: A friabilator, consisting of a drum with a curved projection that rotates at a specified speed.
- Procedure:
  - For tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
  - Carefully de-dust the tablets and accurately weigh the sample.



- Place the tablets in the friabilator drum.
- Rotate the drum 100 times at 25 ±1 rpm.
- Remove the tablets, carefully de-dust them again, and re-weigh the sample.
- The friability is calculated as the percentage of weight loss. A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.

## **Tablet Disintegration Test**

This test determines whether tablets or capsules disintegrate within a prescribed time when placed in a liquid medium under experimental conditions.

- Apparatus: A disintegration tester, which consists of a basket-rack assembly containing six open-ended glass tubes, which is raised and lowered in a specified liquid medium at a constant frequency.
- Procedure:
  - Place one tablet in each of the six tubes of the basket.
  - Immerse the basket in a beaker containing the specified disintegration medium (e.g., water or simulated gastric fluid), maintained at  $37 \pm 2$ °C.
  - Operate the apparatus for the specified time (e.g., 30 minutes for immediate-release tablets).
  - At the end of the time period, lift the basket from the fluid and observe the tablets.
     Complete disintegration is defined as that state in which any residue of the unit, except fragments of insoluble coating or capsule shell, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.

### **Dissolution Test**

This test is used to measure the rate and extent of drug release from a solid dosage form.

Apparatus: A dissolution testing apparatus, such as USP Apparatus 2 (Paddle Apparatus).



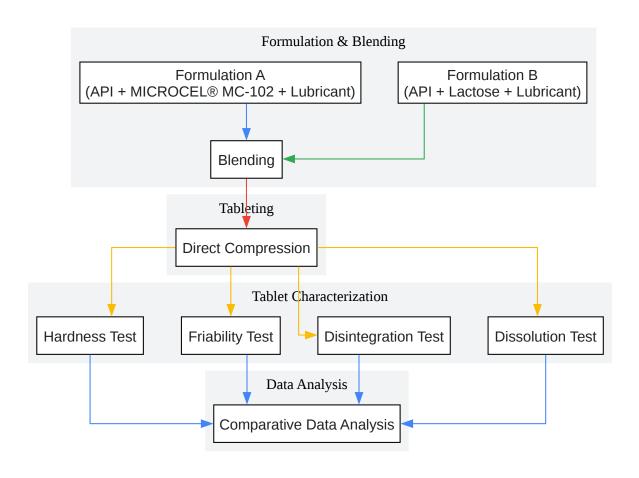
#### • Procedure:

- Place the specified volume of the dissolution medium (e.g., 900 mL of 0.1 N HCl) in the vessel and allow it to equilibrate to 37 ± 0.5°C.
- Place a single tablet in the vessel.
- Rotate the paddle at a specified speed (e.g., 75 rpm).
- At predetermined time intervals, withdraw a sample of the dissolution medium and analyze
  it for the concentration of the dissolved active ingredient using a suitable analytical
  method, such as UV-Vis spectrophotometry or HPLC.
- Replace the withdrawn sample volume with fresh dissolution medium to maintain a constant volume.
- The cumulative amount of drug dissolved is calculated and plotted against time.

# **Visualization of Experimental Workflow**

The following diagram illustrates the logical workflow for a comparative study of tablet fillers.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. How Microcrystalline Cellulose Optimizes Tablet Disintegration [celluloseankit.com]



- 3. Comparative evaluation of co-processed lactose and microcrystalline cellulose with their physical mixtures in the formulation of folic acid tablets PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Lactose, Microcrystalline Cellulose and Dicalcium Phosphate on Swelling and Erosion of Compressed HPMC Matrix Tablets: Texture Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Battle of Tablet Fillers: MICROCEL® MC-102 vs. Lactose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567640#comparative-study-of-microcel-mc-12-and-lactose-as-tablet-fillers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com